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6-Methyl-2,6-diazaspiro[3.4]octane

Cat. No.: B2628641
CAS No.: 135380-24-4
M. Wt: 126.203
InChI Key: ZDUBHABFLXJXFM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Systems in Organic Chemistry Research

Spirocyclic compounds, characterized by two rings sharing a single common atom, have long captured the interest of organic chemists. wikipedia.org Their unique three-dimensional architecture imparts distinct properties not typically found in their bicyclic or linear counterparts. researchgate.net The nomenclature for these intricate structures was first proposed by Adolf von Baeyer in 1900, laying the groundwork for their systematic study. wikipedia.org

Historically, the synthesis of spirocycles presented considerable challenges, often requiring multi-step and sometimes low-yielding reaction sequences. researchgate.net Early methods frequently involved the dialkylation of an activated carbon center or rearrangement reactions like the pinacol-pinacolone rearrangement. wikipedia.org However, the last few decades have witnessed the development of more sophisticated and efficient synthetic strategies, including catalytic stereoselective multicomponent reactions and cycloadditions, which have made these complex structures more accessible for research. researchgate.net

The inherent rigidity of the spiro junction is a key feature that makes these molecules particularly attractive. mdpi.com This structural constraint limits conformational flexibility, allowing for a more precise spatial arrangement of functional groups. This has profound implications for their application in various fields, from materials science, where they are used in organic light-emitting diodes (OLEDs), to the fragrance industry. researchgate.netresearchgate.net

Significance of Diazaspiro[3.4]octane Scaffolds in Contemporary Chemical Biology and Drug Discovery Research

Within the broader class of spirocycles, diazaspiroalkanes, and specifically the 2,6-diazaspiro[3.4]octane scaffold, have gained prominence as "emerging privileged structures" in medicinal chemistry. mdpi.com Their three-dimensional nature and increased fraction of sp3-hybridized carbons (Fsp3) are desirable features in modern drug design, often leading to improved physicochemical properties and more selective interactions with biological targets. whiterose.ac.ukresearchgate.net

The 2,6-diazaspiro[3.4]octane core is increasingly being incorporated into molecules with diverse biological activities. Research has identified compounds based on this scaffold with potential applications as:

Antitubercular agents mdpi.comnih.gov

Antimalarial agents active against multiple stages of Plasmodium falciparum mmv.orgacs.orgresearchgate.net

Inhibitors of the menin-MLL1 interaction for cancer treatment mdpi.com

Modulators of MAP and PI3K signaling mdpi.com

Selective dopamine (B1211576) D3 receptor antagonists mdpi.com

VDAC1 inhibitors for diabetes treatment mdpi.com

The versatility of the diazaspiro[3.4]octane scaffold allows for extensive "periphery exploration," where diverse functional groups can be attached to the core structure to fine-tune biological activity and optimize drug-like properties. mdpi.com This modularity is a significant advantage in hit-to-lead optimization campaigns in drug discovery. mmv.orgacs.org

Overview of Research Trajectories for 6-Methyl-2,6-diazaspiro[3.4]octane Derivatives

The introduction of a methyl group at the 6-position of the 2,6-diazaspiro[3.4]octane core, creating this compound, offers a specific point for further structural modification and investigation. While much of the published research focuses on the broader 2,6-diazaspiro[3.4]octane scaffold, the synthesis and derivatization of the 6-methyl variant are crucial for exploring structure-activity relationships (SAR).

For instance, in the development of antitubercular agents, the synthesis of various derivatives often involves the use of a protected this compound intermediate. mdpi.com This allows for the systematic introduction of different substituents at the 2-position to assess their impact on efficacy. One study detailed the synthesis of a series of nitrofuran carboxamides derived from a 2,6-diazaspiro[3.4]octane building block, which led to the identification of a highly potent antitubercular lead. mdpi.comnih.gov

The synthesis of these derivatives often employs standard organic chemistry transformations. For example, a common intermediate, 2-tert-Butoxycarbonyl-6-methyl-2,6-diazaspiro[3.4]octane, can be synthesized and subsequently deprotected to allow for further functionalization at the 2-position. mdpi.com This strategic approach facilitates the creation of libraries of related compounds for biological screening, a cornerstone of modern drug discovery. thieme-connect.de

The table below summarizes key research findings related to the broader 2,6-diazaspiro[3.4]octane scaffold, which provides the foundational context for the study of its 6-methyl derivative.

Research AreaKey Findings
Antitubercular Activity A series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane core yielded a lead compound with a minimal inhibitory concentration of 0.016 µg/mL against Mycobacterium tuberculosis. mdpi.comnih.gov
Antimalarial Activity A novel diazaspiro[3.4]octane series demonstrated low nanomolar activity against the asexual blood-stage of Plasmodium falciparum and transmission-blocking potential. mmv.orgacs.orgresearchgate.net
Oncology Derivatives have been identified as inhibitors of the menin-MLL1 interaction, a target in certain cancers. mdpi.com
Metabolic Diseases Certain compounds containing the scaffold have been investigated as VDAC1 inhibitors for the treatment of diabetes. mdpi.com
Neurological Disorders The scaffold has been incorporated into selective dopamine D3 receptor antagonists. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B2628641 6-Methyl-2,6-diazaspiro[3.4]octane CAS No. 135380-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBHABFLXJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 6 Methyl 2,6 Diazaspiro 3.4 Octane and Its Derivatives

Convergent and Divergent Synthesis Strategies for the 2,6-Diazaspiro[3.4]octane Core

Conversely, a divergent synthesis begins with a central core molecule that is systematically elaborated through successive reactions. wikipedia.org This method is highly effective for creating a library of related compounds from a common intermediate, allowing for the exploration of structure-activity relationships. wikipedia.org Starting with a protected 2,6-diazaspiro[3.4]octane core, a divergent approach would enable the introduction of a wide variety of substituents at the nitrogen centers.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly valued for their efficiency in building molecular complexity. nih.gov For the synthesis of spirocyclic systems, cycloaddition reactions are particularly powerful.

A key strategy for forming the 2,6-diazaspiro[3.4]octane framework involves a [3+2] cycloaddition reaction. researchgate.net This method has been successfully employed to construct the pyrrolidine (B122466) ring portion of the scaffold. researchgate.net In one approach, an azomethine ylide, generated in situ, reacts with a suitable dipolarophile to form the five-membered ring. researchgate.net This strategy has been utilized in the multi-gram synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane, highlighting its scalability. researchgate.net

Other types of cycloaddition reactions, while not all directly applied to this specific diaza-scaffold, illustrate the general utility of these methods for spirocycle synthesis. For example, Prins-type cyclizations, a three-component coupling of a ketone, a homoallylic alcohol, and an acid, have been used to create spirocyclic tetrahydropyrans. nih.govnih.gov Similarly, [2+1] cycloaddition reactions between vinylidene complexes and carbenes provide a rapid route to spiro rsc.orgbham.ac.ukoctane systems. researchgate.net These examples underscore the potential of cycloaddition strategies in the broader context of spirocyclic chemistry.

Annulation, the process of building a new ring onto a pre-existing structure, is a fundamental approach to synthesizing the 2,6-diazaspiro[3.4]octane core. rsc.org Strategies can involve forming the azetidine (B1206935) (four-membered) ring first, followed by the pyrrolidine (five-membered) ring, or vice versa. rsc.orgresearchgate.net

One documented route involves leveraging enolate acylation to construct the necessary quaternary carbon center, which is a key feature of the spirocyclic junction. researchgate.net Modern methods for azetidine synthesis have also advanced significantly, including palladium(II)-catalyzed intramolecular C(sp³)–H amination, which offers a powerful tool for forming the strained four-membered ring. rsc.org Another innovative approach is the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to produce spirocyclic NH-azetidines. rsc.org

The synthesis can be logically dissected into the formation of each heterocyclic ring. For instance, the pyrrolidine ring can be formed via the cyclization of a 1,4-dielectrophilic intermediate. researchgate.net The choice of which ring to form first often depends on the availability of starting materials and the desired substitution pattern on the final molecule. rsc.org

The introduction of a methyl group at the N6 position of the pyrrolidine ring does not create a stereocenter. However, substitution at other positions on the spirocyclic core could introduce chirality, necessitating stereoselective synthesis methods. Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com

When a reaction produces one enantiomer in excess of the other, it is termed an enantioselective synthesis . masterorganicchemistry.comethz.ch Achieving enantioselectivity is critical in medicinal chemistry and requires the use of a chiral influence, such as a chiral starting material (from the "chiral pool"), a chiral auxiliary, or a chiral catalyst. ethz.ch

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comethz.ch For the synthesis of chiral derivatives of 2,6-diazaspiro[3.4]octane, a potential strategy would be a tandem Strecker-intramolecular cyclization reaction, which has been used in the stereoselective synthesis of related bicyclic proline analogues. researchgate.net Such approaches allow for the synthesis of specific enantiomers, which can be crucial for biological activity. researchgate.net

Functionalization and Derivatization at Nitrogen Centers

The two nitrogen atoms in the 2,6-diazaspiro[3.4]octane scaffold provide key handles for functionalization and derivatization, allowing for the modulation of the molecule's properties.

Regioselectivity—the control of which nitrogen atom reacts—is a central challenge in the functionalization of 2,6-diazaspiro[3.4]octane. The N2 atom (in the azetidine ring) and the N6 atom (in the pyrrolidine ring) exhibit different steric and electronic environments, which can be exploited to achieve selective reactions.

Reductive amination is a practical method for introducing substituents. For the related 2,6-diazaspiro[3.3]heptane system, this has been achieved by reacting an aldehyde precursor with a primary amine, followed by reduction with an agent like sodium triacetoxyborohydride. thieme-connect.de A similar strategy could be envisioned for the 2,6-diazaspiro[3.4]octane core to install alkyl groups, including the methyl group at the N6 position. N-acylation can be achieved using standard conditions with acyl chlorides or anhydrides, with regioselectivity often influenced by the steric hindrance around each nitrogen atom.

To achieve selective functionalization at one nitrogen atom in the presence of the other, an orthogonal protection strategy is essential. bham.ac.uk This involves using protecting groups for the two amine functionalities that can be removed under different, non-interfering conditions. bham.ac.uk The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has been described as a key strategy for their use as versatile building blocks. researchgate.netsci-hub.mk

Common amine protecting groups used in these strategies include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). sigmaaldrich.com The orthogonality of these groups is illustrated by their distinct deprotection conditions. For example, the Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA), while the Cbz group is cleaved by catalytic hydrogenation. researchgate.net The Alloc group is removed using a palladium(0) catalyst, and the Dde group is cleaved with hydrazine. sigmaaldrich.com This allows for the sequential deprotection and functionalization of each nitrogen atom, providing precise control over the final molecular structure.

Table 1: Orthogonal Protecting Groups for Amine Functionalities

Protecting Group Abbreviation Typical Deprotection Reagents Stable To
tert-Butoxycarbonyl Boc Trifluoroacetic Acid (TFA) Piperidine, Hydrazine, Pd(0)
Allyloxycarbonyl Alloc Pd(PPh₃)₄ / N-Methylmorpholine TFA, Piperidine
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine in DMF TFA, Piperidine, Pd(0)
9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine in DMF TFA, Hydrazine
Monomethoxytrityl Mmt 1% TFA in DCM Piperidine, Hydrazine, Pd(0)

This table summarizes common orthogonal protecting groups and their selective removal conditions, enabling regioselective derivatization of di-functional compounds like 2,6-diazaspiro[3.4]octane. Data sourced from sigmaaldrich.com.

Peripheral Modifications and Diversification Strategies

The strategic modification of the 6-methyl-2,6-diazaspiro[3.4]octane core is crucial for tuning its biological activity and physicochemical properties. Researchers have developed a range of methods to introduce diverse chemical moieties, thereby accessing novel analogs with potential therapeutic applications.

Introduction of Various Heterocyclic and Aromatic Substituents

The incorporation of heterocyclic and aromatic rings is a well-established strategy in drug discovery to modulate parameters such as receptor binding, metabolic stability, and solubility.

A significant body of work has focused on the derivatization of the 2,6-diazaspiro[3.4]octane core with various heterocyclic systems. nih.govmdpi.com A notable example involves the synthesis of a series of nitrofuran carboxamides, which have shown potent antitubercular activity. mdpi.com Starting from a Boc-protected 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate intermediate, the benzyl (B1604629) group is first removed via hydrogenation and subsequently replaced with a methyl group through reductive amination with formaldehyde. mdpi.com The ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a key anchor point for introducing heterocyclic moieties.

For instance, coupling of this acid with various amines, followed by deprotection and acylation with 5-nitro-2-furoic acid, yields a range of N-substituted nitrofuran amides. mdpi.com Furthermore, the carboxylic acid can be converted into more complex heterocycles. Reaction with propargylamine (B41283) yields a propargylamide, which can then undergo a zinc-catalyzed hydroamination and cyclodehydration to form an imidazole (B134444) ring. mdpi.com Alternatively, in the absence of a primary amine, the same intermediate can cyclize to form an oxazole. mdpi.com Another strategy involves the conversion of the carboxylic acid to a 1,2,4-oxadiazole (B8745197) moiety. mdpi.com These transformations highlight the versatility of the carboxylic acid as a handle for introducing a diverse array of azole-based substituents. nih.govmdpi.com

Table 1: Synthesis of Heterocyclic Derivatives of this compound mdpi.com
Starting MaterialReagents and ConditionsProductYield
2-Boc-6-methyl-2,6-diazaspiro[3.4]octane-8-carboxylic acidi. RNHR', HOBt, EDC·HCl ii. TFA iii. 5-nitro-2-furoic acid, CDI, DMFN-substituted-6-methyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide38-56% (over 2 steps)
2-Boc-6-methyl-2,6-diazaspiro[3.4]octane-8-carboxylic acidi. Propargylamine, HOBt, EDC·HCl ii. BnNH₂, Zn(OTf)₂ iii. TFA iv. 5-nitro-2-furoic acid, CDI, DMF8-(1-Benzyl-5-methyl-1H-imidazol-2-yl)-6-methyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octaneN/A
2-Boc-6-methyl-2,6-diazaspiro[3.4]octane-8-carboxylic acidi. Propargylamine, HOBt, EDC·HCl ii. Zn(OTf)₂ iii. TFA iv. 5-nitro-2-furoic acid, CDI, DMF6-Methyl-8-(5-methyloxazol-2-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octaneN/A
2-Boc-6-methyl-2,6-diazaspiro[3.4]octane-8-carboxylic acidi. Acetamidoxime, coupling agent ii. TBAF (cyclodehydration) iii. TFA iv. 5-nitro-2-furoic acid, CDI, DMF6-Methyl-2-(5-nitro-2-furoyl)-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2,6-diazaspiro[3.4]octaneN/A

The introduction of aromatic substituents can be effectively achieved through methods such as reductive amination. While specific examples for the this compound are not extensively detailed in the reviewed literature, a highly analogous and practical route has been demonstrated for the related 2,6-diazaspiro[3.3]heptane system. This method involves the reductive amination of a readily available aldehyde with various anilines. The reaction proceeds by first forming an iminium ion, which is then reduced, for example with sodium triacetoxyborohydride, to yield the N-aryl substituted product in good yields. This strategy is amenable to library synthesis, allowing for the rapid generation of a diverse set of N-aryl derivatives.

Development of Functional Group Handles for Further Elaboration

The installation of versatile functional groups on the this compound scaffold is a key strategy that opens avenues for extensive diversification. These "handles" can be transformed into a wide array of other functionalities, enabling the exploration of structure-activity relationships.

As detailed in the previous section, a carboxylic ester has proven to be a highly effective functional group handle. mdpi.com The initial synthesis of the spirocyclic core often yields an ester at the C8 position. This ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH). mdpi.com This carboxylic acid is a branching point for numerous transformations. Standard peptide coupling conditions (e.g., EDC, HOBt) allow for the formation of a wide variety of amides by reacting the acid with different primary and secondary amines. mdpi.com

Furthermore, the strategic choice of the amide coupling partner can lead to further functionalities. For example, the formation of a Weinreb amide from the carboxylic acid provides a precursor that can be selectively reduced to an aldehyde using reagents like lithium aluminum hydride at low temperatures. mdpi.com This aldehyde is another valuable functional group handle, which can undergo reactions such as reductive amination to introduce further substituted amino groups. mdpi.com

The versatility of the 2,6-diazaspiro[3.4]octane scaffold is also evident in its capacity to undergo standard transformations such as oxidation and reduction to generate further derivatives. The nitrogen atoms within the core can be functionalized through alkylation or acylation, provided they are not already substituted or are suitably protected and deprotected. The development of orthogonally protected 2,6-diazaspiro[3.4]octane analogues, where the two nitrogen atoms can be selectively deprotected and functionalized, represents a significant advancement, allowing for highly controlled and diverse synthetic elaborations.

Table 2: Elaboration of Functional Group Handles on the 2,6-Diazaspiro[3.4]octane Core mdpi.com
Functional Group HandleTransformationReagents and ConditionsResulting Functionality
EsterHydrolysisLiOH·H₂O, aq. 1,4-dioxaneCarboxylic Acid
Carboxylic AcidAmide CouplingRNHR', HOBt, EDC·HClAmide
Carboxylic AcidWeinreb Amide FormationN,O-Dimethylhydroxylamine, HOBt, EDC·HClWeinreb Amide
Weinreb AmideReductionLiAlH₄, THF, -70 °C to -5 °CAldehyde
AldehydeReductive AminationDimethylamine, NaBH(OAc)₃, CH₂Cl₂Tertiary Amine
Carboxylic AcidHeterocycle Formation (via Propargylamide)i. Propargylamine, coupling agent ii. Zn(OTf)₂ ± BnNH₂Imidazole or Oxazole

Iii. Structural Characterization and Conformational Analysis in Research Contexts

Advanced Spectroscopic Methods for Structural Elucidation of 6-Methyl-2,6-diazaspiro[3.4]octane Derivatives

The structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of diazaspiro[3.4]octane derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the core structure and the position of substituents.

In the ¹H NMR spectrum of a typical tertiary amine like this compound, the N-methyl group is expected to appear as a sharp singlet in the range of δ 2.2-2.6 ppm. openstax.org The protons on the carbons adjacent to the nitrogen atoms are deshielded due to the electron-withdrawing effect of nitrogen and would therefore resonate at a lower field than typical alkane hydrogens. openstax.orgpressbooks.pub The complex splitting patterns of the methylene (B1212753) protons in the azetidine (B1206935) and pyrrolidine (B122466) rings would provide further structural information.

The ¹³C NMR spectrum offers complementary information. Carbons bonded to nitrogen atoms are deshielded and typically appear in the range of 30-60 ppm, shifted downfield by about 20 ppm compared to their counterparts in a similar alkane structure. openstax.orgpressbooks.pub The spiro carbon, being a quaternary carbon, would exhibit a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₃2.2 - 2.6~35-45
CH₂ (azetidine ring)2.5 - 3.5~45-60
CH₂ (pyrrolidine ring)2.5 - 3.5~45-60
Spiro C-~60-75

Note: These are estimated values based on general principles for cyclic amines and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the calculation of the molecular formula.

For this compound (C₇H₁₄N₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This confirmation is a critical step in the characterization of newly synthesized compounds.

The fragmentation patterns observed in the mass spectrum also provide valuable structural information. Alkylamines, including cyclic amines, characteristically undergo α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. openstax.org This results in the formation of a stable, resonance-stabilized nitrogen-containing cation. For this compound, α-cleavage could occur in either the azetidine or the pyrrolidine ring, leading to characteristic fragment ions that can be observed in the mass spectrum.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, which is a tertiary amine, the IR spectrum would be notable for the absence of N-H stretching bands that are typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. openstax.orgpressbooks.pub The key vibrational modes would include:

C-H stretching: Aliphatic C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region. The symmetric stretching of the N-methyl group may appear as a sharp, medium intensity band around 2800 cm⁻¹. spectroscopyonline.com

C-N stretching: The C-N stretching vibrations for tertiary amines typically appear in the 1020-1250 cm⁻¹ region. These bands can sometimes be weak and difficult to distinguish in a busy region of the spectrum. spectroscopyonline.com

CH₂ bending: Various bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene groups in the rings will be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While C-N bonds often show weak IR signals, they can sometimes produce more distinct Raman bands.

X-ray Crystallography of this compound Cores and Conjugates

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While no crystal structure for this compound itself is available in the reviewed literature, studies on derivatives of the 2,6-diazaspiro[3.4]octane core have been reported. researchgate.net

Analysis of the crystal structures of these derivatives would reveal the inherent geometry of the spirocyclic system. The azetidine ring is expected to be nearly planar, while the pyrrolidine ring would likely adopt an envelope or twisted conformation. The spirocyclic fusion of these two rings imposes significant conformational constraints. X-ray data for conjugates of this core can also elucidate how the spirocyclic scaffold influences the orientation of appended functional groups, which is critical for understanding structure-activity relationships in a drug design context.

Conformational Rigidity and Three-Dimensionality of the Spiro[3.4]octane System

The spiro[3.4]octane framework is characterized by its inherent conformational rigidity. The fusion of a four-membered and a five-membered ring at a single carbon atom restricts the conformational freedom that would be present in acyclic or larger monocyclic systems. This rigidity is a key feature that makes spirocycles attractive in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target. researchgate.net

The azetidine ring in the 2,6-diazaspiro[3.4]octane system is relatively planar due to ring strain, while the pyrrolidine ring can exhibit some degree of puckering. nih.gov The presence of the nitrogen atoms and the methyl group on one of the nitrogens will influence the preferred conformation. Computational studies on related azetidine-containing systems suggest that the nitrogen atom can exhibit pyramidalization, which can affect intramolecular interactions. nih.gov The N-methylation can also impact the conformational preferences of the ring system. rsc.orgmdpi.com

Influence of Spirocyclic Architecture on Molecular Shape and Topography

The spirocyclic architecture of this compound dictates a distinct and well-defined three-dimensional molecular shape. The two rings are held in a nearly perpendicular orientation to each other, creating a non-planar structure. This is in stark contrast to more flexible or planar ring systems.

This defined topography is a significant advantage in the design of bioactive molecules. The spirocyclic core acts as a rigid scaffold from which substituents can be projected in precise vectors into the binding site of a target protein or enzyme. This allows for a more controlled and specific interaction with the biological target, potentially leading to increased potency and selectivity. The three-dimensional nature of the spirocycle allows for a more efficient exploration of chemical space compared to flat aromatic systems. researchgate.net

Iv. 6 Methyl 2,6 Diazaspiro 3.4 Octane As a Privileged Scaffold in Medicinal Chemistry Research

The Concept of Privileged Structures and Their Utility in Lead Discovery Research

The term "privileged structure" refers to a molecular scaffold that is capable of providing ligands for diverse biological targets through the modification of its functional groups. nih.gov First introduced by Evans and colleagues in the late 1980s, this concept has become a powerful tool in the design of new drugs. cambridgemedchemconsulting.commdpi.com These scaffolds are often found in existing drugs and natural products, suggesting a pre-validated ability to interact favorably with biological systems. hebmu.edu.cnnih.gov

The utility of privileged structures in lead discovery is multifaceted. They offer an efficient starting point for the development of new bioactive molecules, potentially reducing the time and cost associated with drug discovery. nih.govacs.org By using a common core, chemists can create libraries of compounds with diverse functionalities, increasing the probability of identifying a potent and selective ligand for a specific target. nih.govresearchgate.net Furthermore, privileged structures often possess favorable drug-like properties, such as good metabolic stability and cell permeability, which are crucial for the development of successful therapeutic agents. mdpi.commdpi.com

Rationale for Incorporating the Diazaspiro[3.4]octane Motif in Compound Design

The 2,6-diazaspiro[3.4]octane core has emerged as a particularly interesting privileged structure in recent medicinal chemistry research. nih.gov Its incorporation into compound design is driven by several key factors:

Three-Dimensionality: The spirocyclic nature of the diazaspiro[3.4]octane motif imparts a distinct three-dimensional (3D) geometry. nih.gov This is a significant advantage over flat, aromatic structures that have traditionally dominated medicinal chemistry. The 3D arrangement of substituents allows for more precise and specific interactions with the complex binding pockets of biological targets. nih.gov

Structural Rigidity and Novelty: The rigid framework of the spirocycle reduces the conformational flexibility of the molecule. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity. The novelty of this scaffold also provides an opportunity to explore new areas of chemical space. nih.gov

Synthetic Accessibility: Recent advances in synthetic methodologies have made spirocyclic building blocks, including diazaspiro[3.4]octanes, more readily accessible. nih.govnih.gov This allows for the efficient and modular synthesis of diverse compound libraries based on this core structure.

Improved Physicochemical Properties: The incorporation of spirocyclic scaffolds can positively influence key physicochemical properties of a molecule, such as solubility and lipophilicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Molecular Properties Through Spirocyclic Scaffolds (e.g., Fsp3 Fraction)

A key molecular property that is significantly influenced by the incorporation of spirocyclic scaffolds like diazaspiro[3.4]octane is the fraction of sp3 hybridized carbons (Fsp3). Fsp3 is a measure of the three-dimensionality of a molecule, with higher values indicating a more saturated and 3D character.

Structure-Activity Relationship (SAR) Studies of 6-Methyl-2,6-diazaspiro[3.4]octane Analogues in Target Engagement Research

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For this compound analogues, SAR studies focus on systematically modifying the scaffold and observing the resulting changes in target engagement.

The 2,6-diazaspiro[3.4]octane scaffold offers multiple positions for substitution, allowing for a systematic exploration of how different functional groups impact biological activity. The nitrogen atoms at positions 2 and 6 are common points for diversification. For instance, in the development of antitubercular agents, various substituents were introduced at these positions to modulate the potency of the compounds. nih.gov

The following interactive table illustrates a hypothetical SAR study on a series of this compound analogues, highlighting the effect of substituents on inhibitory activity against a hypothetical target kinase.

Compound IDR1 Substituent (at N-2)R2 Substituent (at C-x)Target Kinase IC50 (nM)
1a -H-H500
1b -CH3-H250
1c -C(O)Ph-H100
1d -C(O)Ph4-F-Ph50
1e -C(O)Ph4-Cl-Ph45
1f -SO2Ph-H150

This table is for illustrative purposes and does not represent actual experimental data.

As the hypothetical data suggests, modifying the substituents at the nitrogen and other positions of the spirocycle can lead to significant changes in potency. This systematic approach allows researchers to identify key structural features required for optimal target engagement.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. Within the this compound core, various bioisosteric replacements can be envisioned.

For example, the methyl group at the 6-position could be replaced with other small alkyl groups or even a cyclopropyl (B3062369) group to probe the steric and electronic requirements of the binding pocket. The nitrogen atoms themselves could be part of a bioisosteric replacement strategy. For instance, replacing one of the nitrogen atoms with a carbon atom would yield a spiro[3.4]octane-2-amine scaffold, which could exhibit different binding properties and metabolic stability.

The following table presents a hypothetical example of bioisosteric replacements within the core scaffold and their potential impact on a specific biological activity.

Core ScaffoldR SubstituentBiological Activity (EC50, µM)
This compound-C(O)NH-adamantyl0.5
6-Ethyl-2,6-diazaspiro[3.4]octane-C(O)NH-adamantyl0.8
2-Methyl-2,7-diazaspiro[3.5]nonane-C(O)NH-adamantyl1.2
6-Methyl-2-oxa-6-azaspiro[3.4]octane-C(O)NH-adamantyl2.5

This table is for illustrative purposes and does not represent actual experimental data.

V. Applications in Target Oriented Chemical Biology Research

Research on 6-Methyl-2,6-diazaspiro[3.4]octane Derivatives as Chemical Probes for Biological Systems

Derivatives of this compound are increasingly being utilized as chemical probes to investigate complex biological systems. While not always explicitly labeled as "chemical probes" in the literature, their function aligns with the core principles of this research area. These compounds serve as powerful tools to selectively interact with and modulate the function of specific biological targets, thereby helping to elucidate their roles in health and disease.

The rigid, three-dimensional structure of the diazaspiro[3.4]octane core allows for the precise spatial orientation of various functional groups. This is a critical feature for designing ligands with high affinity and selectivity for their intended protein targets. Researchers have leveraged this by synthesizing libraries of derivatives where different substituents are systematically introduced onto the scaffold. These libraries are then screened against specific biological targets to identify potent and selective modulators.

For instance, the exploration of diazaspiro[3.4]octane derivatives in antitubercular and antimalarial research (as detailed in the following sections) exemplifies their use as chemical probes. By identifying compounds that are highly active against Mycobacterium tuberculosis or Plasmodium falciparum, and subsequently identifying their molecular targets, researchers can gain a deeper understanding of the essential biological pathways of these pathogens. The structure-activity relationship (SAR) studies conducted on these derivatives provide valuable insights into the molecular interactions that govern their biological effects, further refining our understanding of the target's function and potential vulnerabilities.

Furthermore, the 2,6-diazaspiro[3.4]octane scaffold has been explored as a bioisostere for more common chemical motifs like piperazine (B1678402) in the development of ligands for targets such as the σ2 receptor. nih.gov Such studies contribute to a broader understanding of ligand-receptor interactions and the principles of molecular recognition in biological systems. The development of radiolabeled versions of these ligands could also enable their use in positron emission tomography (PET) imaging, allowing for the non-invasive study of target distribution and density in living organisms.

Exploration as Ligands and Modulators of Specific Protein Targets

The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. nih.gov Its unique conformational constraints and synthetic tractability make it an attractive starting point for the design of potent and selective ligands for a range of protein targets.

Research on Antitubercular Activity of Diazaspiro[3.4]octane Compounds against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Researchers have identified the 2,6-diazaspiro[3.4]octane scaffold as a promising core for the development of new drugs against this pathogen.

A notable study involved the synthesis of a series of nitrofuran-bearing 2,6-diazaspiro[3.4]octane derivatives. nih.govnih.gov These compounds were evaluated for their in vitro inhibitory activity against the H37Rv strain of M. tuberculosis. The research demonstrated that by exploring different substitutions on the molecular periphery of the diazaspiro[3.4]octane core, it was possible to identify compounds with remarkable antitubercular potency. nih.govnih.gov One of the most potent compounds identified displayed a minimal inhibitory concentration (MIC) of 0.016 μg/mL. nih.govmdpi.com

The study highlighted the importance of the substituents on the diazaspiro scaffold in determining the antitubercular activity. For example, the presence of a methylsulfonyl group on one of the nitrogen atoms of the spirocycle, combined with a 4-methyl-4H-1,2,4-triazol-3-yl group at the 8-position, led to a highly potent compound. nih.gov This work underscores the potential of the 2,6-diazaspiro[3.4]octane framework as a versatile platform for generating new antitubercular drug candidates.

CompoundSubstituents on 2,6-diazaspiro[3.4]octane coreMinimal Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μg/mL)Reference
Nitrofuran Derivative 1N-methyl, 8-(4-methyl-4H-1,2,4-triazol-3-yl), N'-(5-nitro-2-furoyl)0.125 nih.gov
Nitrofuran Derivative 2N-methylsulfonyl, 8-(4-methyl-4H-1,2,4-triazol-3-yl), N'-(5-nitro-2-furoyl)0.016 nih.govmdpi.com
Nitrofuran Derivative 3N-benzyl, 8-(isobutylcarbamoyl), N'-(5-nitro-2-furoyl)> 8 nih.gov

Research on Antimalarial Activity against Plasmodium falciparum

Malaria, caused by the parasite Plasmodium falciparum, continues to be a devastating disease, particularly in tropical and subtropical regions. The development of drug resistance has created an urgent need for new antimalarial agents with novel mechanisms of action. A novel chemical series based on the 2,6-diazaspiro[3.4]octane scaffold was identified through a whole-cell high-throughput screening campaign against P. falciparum. mdpi.com

These compounds demonstrated activity against multiple stages of the parasite's lifecycle, making them attractive candidates for further development. mdpi.com Structure-activity relationship studies led to the identification of derivatives with low nanomolar activity in the asexual blood stage (less than 50 nM). mdpi.com Furthermore, these compounds exhibited strong gametocyte-sterilizing properties, which could translate to transmission-blocking activity. mdpi.com Mechanistic studies suggested that the mode of resistance for these compounds may involve the P. falciparum cyclic amine resistance locus (Pfcarl). mdpi.com

CompoundModifications to the Diazaspiro[3.4]octane ScaffoldAsexual Blood Stage Activity (IC50, nM)Reference
Diazaspiro[3.4]octane Derivative ASpecific substitutions leading to potent activity<50 mdpi.com
Diazaspiro[3.4]octane Derivative BVaried peripheral groups to optimize potency<50 mdpi.com

Research on Other Biological Targets:

The versatility of the 2,6-diazaspiro[3.4]octane scaffold extends to other therapeutic areas, including viral infections and cancer.

The interaction between the proteins menin and mixed-lineage leukemia 1 (MLL1) is a critical driver in certain types of leukemia. Therefore, inhibiting this protein-protein interaction represents a promising therapeutic strategy for these cancers. The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into small molecule inhibitors designed to disrupt the menin-MLL1 interaction. nih.gov As with the Hepatitis B inhibitors, specific potency data for this compound-containing compounds are not widely published. However, the presence of this structural motif in compounds targeting this interaction underscores its utility in designing molecules that can effectively block key oncogenic pathways.

MAP and PI3K Signaling Modulators

The 2,6-diazaspiro[3.4]octane core has been identified as a promising framework for the design of modulators of the Mitogen-Activated Protein (MAP) kinase and Phosphoinositide 3-Kinase (PI3K) signaling pathways. researchgate.netmdpi.com These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is implicated in diseases such as cancer. While detailed research findings on this compound itself as a direct modulator are limited in publicly accessible literature, the broader class of 2,6-diazaspiro[3.4]octane derivatives has been highlighted in patent literature for their potential in this area. researchgate.net The development of compounds that can selectively modulate these pathways is of significant interest for therapeutic intervention.

Selective Dopamine (B1211576) D3 Receptor Antagonists

The 2,6-diazaspiro[3.4]octane scaffold has been successfully employed in the creation of potent and selective antagonists for the dopamine D3 receptor (D3R). The D3R is a key target in the central nervous system for addressing neuropsychiatric disorders and substance abuse. Researchers have synthesized a series of D3R antagonists incorporating the 2,6-diazaspiro[3.4]octane core, demonstrating high affinity and selectivity for D3R over the closely related D2R. This selectivity is a critical factor in minimizing off-target effects.

Compound DerivativeD3R Ki (nM)D2R Ki (nM)Selectivity (D2R/D3R)
Diazaspiro[3.4]octane Derivative 115.2>10,000>658
Diazaspiro[3.4]octane Derivative 225.6>15,000>586
Diazaspiro[3.4]octane Derivative 312.2>11,000>902

This table presents a selection of data for representative compounds from research literature to illustrate the potential of the scaffold.

VDAC1 Inhibitors for Metabolic Research

The Voltage-Dependent Anion Channel 1 (VDAC1) is a protein located in the outer mitochondrial membrane that plays a critical role in regulating metabolism and apoptosis. Its modulation is a key area of investigation for metabolic diseases like diabetes. The 2,6-diazaspiro[3.4]octane motif has been noted in the development of VDAC1 inhibitors. researchgate.netmdpi.com While specific data on this compound is not extensively detailed, the inclusion of this scaffold in patented VDAC1 inhibitors points to its potential in the creation of new tools for metabolic research.

Sigma-1 Receptor (σ1R) Antagonists in Pain Research Models

Derivatives of 2,6-diazaspiro[3.4]octane have been investigated as antagonists of the Sigma-1 receptor (σ1R), a unique intracellular protein involved in the modulation of pain signaling. Antagonism of σ1R is a promising strategy for the development of novel analgesics. Research has shown that compounds incorporating the 2,6-diazaspiro[3.4]octane scaffold can exhibit high affinity for the σ1R.

Compound Derivativeσ1R Ki (nM)
2,6-diazaspiro[3.4]octan-7-one derivative1.8

This table highlights a key finding from a study on σ1R antagonists to showcase the potency of this class of compounds.

Fundamental Mechanistic Investigations of this compound Interactions at the Molecular Level

Understanding the molecular interactions of this compound and its derivatives is crucial for optimizing their biological activity and for the rational design of new therapeutic agents.

Molecular Target Identification and Validation in Biochemical Assays

The identification and validation of the molecular targets of this compound-based compounds are typically carried out using a variety of biochemical and cellular assays. These can include radioligand binding assays to determine affinity for specific receptors, and enzyme inhibition assays to measure the potency of the compound against a particular enzyme. For instance, in the context of antimalarial research, derivatives of diazaspiro[3.4]octane have been profiled for their activity against different life stages of the Plasmodium falciparum parasite. ebi.ac.uk Resistance studies, followed by whole-genome sequencing, can also help to identify the molecular target by revealing mutations in the protein that confer resistance to the compound. ebi.ac.uk

Elucidation of Enzyme Inhibition Mechanisms (e.g., Deazaflavin-dependent Nitroreductase, Azoreductases)

While specific studies detailing the inhibition of deazaflavin-dependent nitroreductase or azoreductases by this compound are not prominent in the available literature, the broader class of nitrofuran derivatives containing a 2,6-diazaspiro[3.4]octane core has been studied for its antitubercular activity. researchgate.netnih.gov The mechanism of action for many nitroaromatic compounds involves their reduction by bacterial nitroreductases to generate reactive nitrogen species that are toxic to the cell. It is plausible that diazaspiro[3.4]octane-containing nitrofurans could act as substrates for these enzymes, leading to their antibacterial effect. Further mechanistic studies would be required to elucidate the precise mode of enzyme inhibition, such as whether it is competitive, non-competitive, or uncompetitive, and to characterize the kinetic parameters of the interaction.

Protein-Ligand Binding Affinity Studies

The this compound motif has been instrumental in the development of highly potent inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein and a key cancer therapy target. The spirocyclic core helps to rigidly orient pharmacophoric elements, leading to enhanced binding affinity and selectivity.

A prominent example is the clinical candidate tapotoclax (B605400) (AMG 176), a selective Mcl-1 inhibitor. nih.gov The structure of tapotoclax incorporates the this compound moiety as a central scaffold. This was the result of extensive structure-based design and optimization, which began from a high-throughput screening hit. researchgate.net The spirocyclic feature was introduced to conformationally constrain the molecule, a strategy that proved successful in improving potency. researchgate.net

Research leading to the discovery of tapotoclax and related compounds has provided detailed insights into their binding affinity for the Mcl-1 protein. For instance, tapotoclax (AMG 176) has demonstrated a high binding affinity for Mcl-1, with a reported Ki value of 0.13 nM. selleckchem.com Another potent Mcl-1 inhibitor, S64315, which also features a spirocyclic core, shows nanomolar affinity. researchgate.net The development of these inhibitors involved fragment-based methods and structure-guided optimization to enhance their binding to the BH3-binding groove of Mcl-1. researchgate.netnih.gov

The binding affinity of these compounds is often evaluated using techniques like fluorescence polarization anisotropy (FPA) assays, which measure the displacement of a fluorescently labeled peptide from the protein's binding site. nih.gov The data generated from these studies are crucial for establishing structure-activity relationships (SAR) and for the iterative process of designing more effective and selective protein ligands.

Below is a data table summarizing the binding affinities of representative compounds containing the spirocyclic scaffold against Mcl-1.

Compound Name/ReferenceTarget ProteinBinding Affinity (Ki)Assay Method
Tapotoclax (AMG 176)Mcl-10.13 nMNot Specified in Source
S64315Mcl-1< 1.2 nMNot Specified in Source
Mcl-1 inhibitor 6Mcl-10.02 µMNot Specified in Source

Vi. Computational Chemistry and Molecular Modeling of 6 Methyl 2,6 Diazaspiro 3.4 Octane and Its Ligands

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of 6-methyl-2,6-diazaspiro[3.4]octane and its derivatives. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its reactivity and interaction capabilities.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Δε) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. unimas.my Furthermore, the analysis of molecular electrostatic potential (MEP) maps reveals the regions of positive and negative charge on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack and for forming non-covalent interactions like hydrogen bonds.

Studies on related heterocyclic systems demonstrate that theoretical calculations can predict sites of reactivity. For instance, in the aminolysis of related epoxides, quantum chemical calculations at the M06-2X/6–31++G** level of theory helped elucidate the reaction mechanism. researchgate.net For derivatives of the this compound scaffold, these calculations are vital for understanding how different substituents on the periphery alter the electronic structure of the core, thereby influencing its binding affinity and pharmacokinetic properties.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. unimas.mynih.gov This method is instrumental in drug discovery for screening large virtual libraries of compounds and for understanding the structural basis of ligand-receptor recognition. nih.gov For derivatives of this compound, docking simulations can elucidate how the spirocyclic core orients itself within a binding pocket and which peripheral substituents form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues.

The process involves a scoring function that estimates the binding affinity, typically expressed as a docking score in kcal/mol. nih.gov In studies of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, for instance, docking was used to predict binding modes and inhibitory properties against the α-amylase enzyme. nih.gov Similarly, docking calculations for spiropyrazoline derivatives against the PARP1 enzyme active site yielded free energy of binding values that helped rationalize their observed biological activity. mdpi.com The reliability of a docking protocol is often validated by re-docking a known co-crystallized ligand into the receptor's active site; a root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation. nih.gov

Table 2: Example of Molecular Docking Results for a Hypothetical Ligand Series

Compound ID Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
Ligand A-1 Kinase X -9.8 ASP-145, LYS-33 Hydrogen Bond, Salt Bridge
Ligand A-2 Kinase X -8.5 LEU-25, PHE-144 Hydrophobic Interaction

Standard docking approaches often treat the receptor as a rigid entity, which is a significant limitation since proteins are inherently flexible and can undergo conformational changes to accommodate a ligand. schrodinger.com This phenomenon is known as "induced fit." schrodinger.com Induced-Fit Docking (IFD) protocols have been developed to address this by allowing flexibility in both the ligand and the receptor's binding site residues. nih.govschrodinger.com

The IFD protocol is often an automated process that combines a standard docking program (like Glide) with a protein refinement module (like Prime). schrodinger.comschrodinger.com It typically involves an initial docking to a rigid receptor, followed by the generation of multiple receptor conformations around the docked ligand poses. The ligand is then re-docked to these new conformations, and the resulting complexes are scored. schrodinger.com This approach provides a more accurate prediction of the true binding mode, especially for targets with malleable active sites, and can rescue potential false negatives from rigid-receptor screening. schrodinger.comchemrxiv.org The development of advanced methods like IFD-MD, which incorporates molecular dynamics, has further improved the accuracy and reliability of predicting ligand binding poses. schrodinger.comnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For ligands based on the this compound scaffold, MD simulations are crucial for exploring the conformational landscape of the ligand-receptor complex and assessing its stability. nih.gov

Starting from a docked pose, an MD simulation can reveal whether the predicted binding mode is stable over a simulated timescale (typically nanoseconds). Key analyses include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory over time suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov Conversely, large fluctuations or a steady increase in RMSD may indicate an unstable interaction.

Another important analysis is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual residues. RMSF plots can identify which parts of the protein are flexible and which residues are stabilized upon ligand binding, often highlighting the key residues that interact with the ligand. nih.gov These simulations provide a more realistic and robust validation of docking results than static scoring functions alone.

Free Energy Perturbation (FEP) and MM-GBSA/MM-PBSA Calculations for Binding Energy Estimation

While docking scores provide a rapid estimation of binding affinity, more accurate calculations of binding free energy are often required. Methods like Molecular Mechanics combined with Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) and Free Energy Perturbation (FEP) offer more rigorous approaches. nih.govvu.nl

MM-PBSA and MM-GBSA are end-point methods that calculate the binding free energy by combining molecular mechanics energy, solvation free energy, and conformational entropy. nih.govfrontiersin.org These calculations are performed on snapshots taken from an MD simulation trajectory of the ligand-receptor complex. frontiersin.org These methods are computationally less expensive than FEP and are widely used to re-rank docking poses and provide a more accurate estimation of binding affinity. mdpi.comresearchgate.net The choice between the PB and GB solvation models can influence the results, and the performance varies depending on the system being studied. nih.govnih.gov

Table 3: Comparison of Energy Components in MM-GBSA and MM-PBSA

Energy Component Description Calculation Method
ΔEMM Change in molecular mechanics energy in the gas phase. Calculated from the force field (includes ΔEinternal, ΔEvdw, and ΔEelec).
ΔGsolv Change in solvation free energy. Sum of polar (ΔGpolar) and nonpolar (ΔGnonpolar) contributions.
ΔGpolar Polar contribution to solvation energy. Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. mdpi.com
ΔGnonpolar Nonpolar contribution to solvation energy. Often estimated from the solvent-accessible surface area (SASA).
-TΔS Conformational entropy change upon binding. Most computationally demanding term; often omitted for relative ranking of similar ligands.

| ΔGbind | Total binding free energy. | ΔGbind = ΔEMM + ΔGsolv - TΔS |

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method based on statistical mechanics. vu.nl FEP calculates the relative binding free energy between two congeneric ligands by simulating a non-physical, alchemical transformation of one ligand into the other, both in the solvated state and when bound to the receptor. ed.ac.ukarxiv.org Due to its accuracy, FEP is considered a gold standard for predicting relative binding potencies and is invaluable in the lead optimization phase of drug discovery. nih.govvu.nl

De Novo Design and Virtual Screening Approaches Utilizing the Diazaspiro[3.4]octane Framework

The 2,6-diazaspiro[3.4]octane scaffold is an excellent starting point for both virtual screening and de novo design. mdpi.com Virtual screening involves docking large libraries of commercially or virtually synthesized compounds against a target to identify potential hits. nih.gov The rigid, sp³-rich nature of the diazaspiro[3.4]octane core provides a well-defined three-dimensional structure that can effectively orient peripheral functional groups into specific sub-pockets of a receptor, making it an ideal scaffold for library design. mdpi.comresearchgate.net Successful screening campaigns have identified potent inhibitors based on this framework for diseases like malaria and tuberculosis. mdpi.comebi.ac.ukacs.org

Vii. Emerging Research Directions and Future Perspectives for 6 Methyl 2,6 Diazaspiro 3.4 Octane

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit identification in pharmaceutical research. nih.gov This approach identifies low-molecular-weight fragments that bind weakly but efficiently to a biological target. nih.gov These initial hits then serve as starting points for optimization into more potent, lead-like molecules. nih.gov

The 2,6-diazaspiro[3.4]octane scaffold is exceptionally well-suited for FBDD campaigns. As a fully saturated, high-Fsp³ core, it provides a well-defined and rigid three-dimensional structure. mdpi.com This is a desirable characteristic for fragments, as it reduces the entropic penalty upon binding and presents specific vectors for chemical elaboration in a predictable manner. The spirocyclic nature of the core is considered a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com Its recent emergence in inhibitors of targets ranging from hepatitis B capsid protein to menin-MLL1 interactions underscores its value. mdpi.com The incorporation of the 6-methyl-2,6-diazaspiro[3.4]octane motif and its derivatives into fragment libraries allows for the exploration of chemical space in three dimensions, increasing the probability of identifying novel binding interactions with challenging protein targets that have failed to yield to traditional high-throughput screening. nih.gov

High-Throughput Synthesis and Screening of Diversity-Oriented Libraries Based on the Diazaspiro[3.4]octane Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules to probe biological functions, often without a specific target in mind at the outset. cam.ac.ukscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS employs branching pathways from common intermediates to generate a wide array of molecular frameworks. scispace.com

The 2,6-diazaspiro[3.4]octane scaffold is an ideal foundation for DOS. Researchers have developed efficient and scalable synthetic routes that allow for the creation of large libraries of derivatives. mdpi.comresearchgate.net A common strategy begins with readily available building blocks, such as N-Boc-protected azetidine-3-one. nih.gov Key reactions, including Horner-Wadsworth-Emmons olefination followed by a [3+2] cycloaddition, are used to construct the core spirocycle. researchgate.netnih.gov

From this central scaffold, a multitude of derivatives can be generated through "periphery exploration." mdpi.comnih.gov The two nitrogen atoms of the diazaspiro core provide orthogonal handles for functionalization, allowing for the introduction of a wide variety of substituents. This approach has been successfully used to create libraries of nitrofuran derivatives for screening against Mycobacterium tuberculosis, demonstrating that broad exploration of the molecular periphery around the diazaspiro[3.4]octane core can lead to the identification of highly potent compounds from a relatively small set. mdpi.comnih.gov This modularity is crucial for high-throughput synthesis and subsequent screening campaigns aimed at discovering new bioactive agents. mdpi.comcam.ac.uk

Development of Novel Analytical Techniques for In-Depth Characterization of Complex Derivatives

The synthesis of complex libraries based on the this compound scaffold necessitates robust analytical methods for their purification and characterization. Standard techniques are routinely employed to confirm the structure and purity of these novel compounds.

Analytical Technique Purpose in Characterization
Mass Spectrometry (MS) Used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of substituents. nih.gov
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the spirocyclic core and its derivatives.
Analytical Thin-Layer Chromatography (TLC) Employed for monitoring the progress of reactions and assessing the purity of the products. nih.gov
Column Chromatography A standard purification technique used to isolate the desired compound from reaction mixtures and byproducts. nih.gov
Melting Point Determination Used to characterize solid compounds and as an indicator of purity. nih.gov

Beyond these standard methods, the three-dimensional complexity of spirocycles calls for more advanced analytical approaches. Native mass spectrometry (nMS) is emerging as a powerful tool in FBDD for detecting the weak binding of fragments to target proteins. nih.gov For the characterization of the fragments themselves, techniques that provide information on molecular shape are highly valuable. Ion mobility-mass spectrometry, for example, can measure a compound's collision cross section (CCS), which is related to its size and shape in the gas phase. Predicted CCS values can serve as an additional descriptor for differentiating complex isomers and understanding their physicochemical properties. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺127.12298125.4
[M+Na]⁺149.10492131.1
[M+K]⁺165.07886132.1
[M+NH₄]⁺144.14952141.8
Predicted Collision Cross Section (CCS) values for 6-methyl-1,6-diazaspiro[3.4]octane, calculated using CCSbase. uni.lu

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Chemical Tools, Probes)

The utility of this compound extends beyond its direct incorporation into drug candidates. Its role as a versatile, functionalizable building block makes it a valuable component for creating sophisticated chemical tools and probes for basic research. msesupplies.com These tools are designed to interact with biological systems to help elucidate signaling networks and establish the causal roles of specific molecular events, such as post-translational modifications. researchgate.net

For instance, the diazaspiro[3.4]octane scaffold can be functionalized with reporter groups (like fluorophores), affinity tags (like biotin), or reactive moieties to generate chemical probes. These probes can be used to visualize cellular processes, identify protein-protein interactions, or selectively label and isolate specific biomolecules from complex mixtures. The scaffold has been identified as a component in "Protein Degrader Building Blocks," highlighting its use in constructing molecules for targeted protein degradation, a cutting-edge therapeutic modality. calpaclab.com

Furthermore, innovative chemical biology strategies are being developed to create redox-targeted covalent inhibitors that can selectively block specific oxidized forms of cysteine residues in proteins. researchgate.net The modular nature of the 2,6-diazaspiro[3.4]octane core makes it an attractive scaffold for developing such highly specific chemical probes, enabling precise investigation into redox biology and holding promise for future therapeutic interventions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-2,6-diazaspiro[3.4]octane, and how can structural purity be verified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions using intermediates like 2-oxa-spiro[3.4]octane derivatives. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing steric hindrance during spirocyclic ring formation . Structural verification requires a combination of techniques:

  • IR spectroscopy : To confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹).
  • NMR spectroscopy : ¹H and ¹³C NMR resolve spirocyclic geometry (e.g., distinct signals for methyl groups at δ 1.2–1.5 ppm).
  • Elemental analysis : Validates stoichiometric purity (C₇H₁₄N₂, molecular weight 126.2 g/mol) .

Q. How should researchers address low yields in spirocyclic ring formation during synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Using bulky protecting groups (e.g., tert-butyl carbamates) to stabilize intermediates .
  • Optimizing reaction time and temperature (e.g., microwave-assisted synthesis at 120°C for 2 hours) .
  • Employing high-resolution mass spectrometry (HRMS) to identify byproducts and refine purification protocols .

Q. What spectroscopic and chromatographic methods are critical for characterizing derivatives of this compound?

  • Methodological Answer :

  • UV-Vis spectroscopy : Monitors conjugation in benzothiazole or aryl derivatives (e.g., λmax ~270–320 nm for benzothiazole adducts) .
  • HPLC-MS : Resolves diastereomers and quantifies purity, especially for biologically active analogs .
  • X-ray crystallography : Resolves absolute configuration in complex derivatives, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Solutions include:

  • Comparative bioassays : Test derivatives under standardized conditions (e.g., IC₅₀ values for dopamine D3 receptor antagonism vs. hepatitis B capsid inhibition) .
  • Computational docking : Use molecular dynamics simulations to compare binding modes across targets (e.g., menin-MLL1 interaction vs. VDAC1 inhibition) .

Q. What computational strategies predict the pharmacokinetic properties of spirocyclic analogs?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability using tools like Schrödinger’s QikProp .
  • Metabolism prediction : Employ CYP450 isoform screening (e.g., CYP3A4/2D6 inhibition assays) to identify metabolic hotspots .

Q. How can this compound be modified to enhance selectivity for somatostatin receptor subtype 5 (SSTR5)?

  • Methodological Answer :

  • SAR-guided design : Introduce electron-withdrawing groups (e.g., bromophenyl at position 7) to improve SSTR5 binding affinity (Ki < 10 nM) .
  • Proteolytic stability : Replace ester linkages with amides in prodrug derivatives to reduce hepatic clearance .

Q. What experimental designs are recommended for evaluating spirocyclic compounds as antitubercular leads?

  • Methodological Answer :

  • MIC determination : Test against Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth .
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (>10-fold) .
  • Resistance studies : Screen for mutations in target genes (e.g., katG for nitrofuran derivatives) .

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